N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Chloride Intermediate: The reaction of 2-amino-4-chlorobenzophenone with thionyl chloride to form 2-benzoyl-4-chlorobenzoyl chloride.
Tetrazole Ring Formation: The reaction of the benzoyl chloride intermediate with sodium azide to form the tetrazole ring.
Coupling Reaction: The coupling of the tetrazole intermediate with 4-fluoroaniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Pathway Modulation: The compound can affect various signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
- N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c22-14-6-11-18(17(12-14)19(29)13-4-2-1-3-5-13)24-21(30)20-25-27-28(26-20)16-9-7-15(23)8-10-16/h1-12H,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGNWMFERHSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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